molecular formula C12H16ClNOS B6226379 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide CAS No. 1176467-77-8

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B6226379
CAS RN: 1176467-77-8
M. Wt: 257.8
InChI Key:
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Description

2-Chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide (2-Cl-CPA) is an organic compound used in laboratory research. It has been studied in the fields of organic chemistry, biochemistry, and physiology. 2-Cl-CPA has a number of applications, including synthesis, scientific research, and medical applications.

Scientific Research Applications

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide has a number of applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used as a model compound for exploring the structure-activity relationships of other compounds. In addition, 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide has been used in studies of drug metabolism and pharmacokinetics.

Mechanism of Action

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE leads to an increase in the concentration of acetylcholine and an increase in nerve impulses.
Biochemical and Physiological Effects
The inhibition of AChE by 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide leads to a number of biochemical and physiological effects. In the central nervous system, it can cause increased alertness, increased concentration, and improved memory. In the peripheral nervous system, it can cause increased muscle strength and increased reflexes. In the cardiovascular system, it can cause increased heart rate and increased blood pressure. In the digestive system, it can cause increased gastric motility.

Advantages and Limitations for Lab Experiments

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. It also has a high degree of specificity, meaning that it binds only to the active site of AChE and does not interact with other enzymes. Furthermore, it is relatively stable and has a low toxicity. One limitation is that it is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The future directions for 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide are numerous. It could be used in studies of drug metabolism and pharmacokinetics. It could also be used to explore the structure-activity relationships of other compounds. Additionally, it could be used in studies of enzyme inhibition and receptor binding. Finally, it could be used in studies of protein-protein interactions.

Synthesis Methods

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is synthesized from a variety of starting materials, including cyclopentanone, thiophen-2-ylmethyl acetate, and chlorine. The synthesis begins with the reaction of cyclopentanone with thiophen-2-ylmethyl acetate in the presence of a base, such as potassium carbonate. The resulting product is then reacted with chlorine to form 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide. This synthesis method is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-chloroacetyl chloride with thiophen-2-ylmethylamine, followed by the addition of cyclopentylamine to the resulting intermediate.", "Starting Materials": [ "2-chloroacetyl chloride", "thiophen-2-ylmethylamine", "cyclopentylamine", "anhydrous diethyl ether", "anhydrous sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ice" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetyl chloride (1.0 equiv) in anhydrous diethyl ether and add thiophen-2-ylmethylamine (1.1 equiv) dropwise with stirring at 0°C.", "Step 2: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 3: Add cyclopentylamine (1.1 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Add anhydrous sodium sulfate to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the reaction mixture and wash the solid with diethyl ether.", "Step 6: Combine the organic layers and dry over magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in a minimum amount of diethyl ether and add a saturated solution of sodium bicarbonate until the pH is basic.", "Step 9: Extract the organic layer with hydrochloric acid and then with sodium hydroxide.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 11: Recrystallize the product from diethyl ether and ice to obtain 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide as a white solid." ] }

CAS RN

1176467-77-8

Product Name

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide

Molecular Formula

C12H16ClNOS

Molecular Weight

257.8

Purity

95

Origin of Product

United States

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